Symmetrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Symmetrel, also known as Amantadine, is a synthetic antiviral and antiparkinsonian drug that has been in use since the 1960s. It is used to treat Parkinson's disease, influenza A, and drug-induced extrapyramidal symptoms. The drug has been widely studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Impact on Human Lymphocytes
Amantadine hydrochloride, known as Symmetrel, has been studied for its effects on human lymphocytes. A 1967 study found that Symmetrel inhibits the mitogenic response of human lymphocytes stimulated with phytohemagglutinin, suggesting that Symmetrel, phytohemagglutinin, and certain lipid-containing RNA viruses may engage in similar cell-membrane interactions (Rawls et al., 1967).
Neuromuscular Transmission and Membrane Activities
Symmetrel's impact on neuromuscular transmission and membrane activities was explored in a 1976 study. This research highlighted its capacity to rapidly inhibit neuromuscular transmission and exert substantial effects on the conductile membranes of muscle fibers at clinically effective concentrations (Nastuk et al., 1976).
Influence on Influenza Fever in Hospital Patients
A Japanese study from 1992 investigated Symmetrel's effect on the frequency of fever caused by influenza in hospital patients. The study concluded that the fever caused by influenza was significantly reduced by taking Symmetrel, particularly during the peak influenza season (斎藤 et al., 1992).
Role in Parkinson's Disease
In a double-blind study, Symmetrel was used for five months in Parkinson's Disease patients, showing significant improvement in daily living abilities for both less severely and severely affected patients. The improvement was maintained throughout the study duration (Merry & Galbraith, 1974).
properties
CAS RN |
13878-11-0 |
---|---|
Product Name |
Symmetrel |
Molecular Formula |
C10H18ClN |
Molecular Weight |
187.71 g/mol |
IUPAC Name |
1-adamantylazanium;chloride |
InChI |
InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H |
InChI Key |
WOLHOYHSEKDWQH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |
Other CAS RN |
665-66-7 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
768-94-5 (Parent) |
synonyms |
1 Aminoadamantane 1-Aminoadamantane Adamantylamine Adekin AL, Amantadin Aman Amanta Amanta HCI AZU Amanta Sulfate AZU Amanta-HCI-AZU Amanta-Sulfate-AZU Amantadin AL Amantadin AZU Amantadin neuraxpharm Amantadin ratiopharm Amantadin Stada Amantadin-neuraxpharm Amantadin-ratiopharm Amantadina Juventus Amantadina Llorente Amantadine Amantadine Hydrochloride Amantadine Sulfate Amantadinneuraxpharm Amantadinratiopharm AmantaHCIAZU AmantaSulfateAZU Amixx AZU, Amantadin Cerebramed Endantadine Gen Amantadine Gen-Amantadine GenAmantadine Hydrochloride, Amantadine Infecto Flu Infecto-Flu InfectoFlu Infex Juventus, Amantadina Llorente, Amantadina Mantadix Midantan PMS Amantadine PMS-Amantadine PMSAmantadine Stada, Amantadin Sulfate, Amantadine Symadine Symmetrel tregor Viregyt Wiregyt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.